molecular formula C13H16N4O2 B14810419 Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B14810419
M. Wt: 260.29 g/mol
InChI Key: ULXXTMPECHQSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a pyrido[3,4-d]pyrimidine derivative characterized by a tert-butyl ester group at position 7, a cyano substituent at position 2, and a partially saturated dihydro ring system. This structural framework is of significant interest in medicinal chemistry due to the cyano group's electron-withdrawing properties, which may enhance binding affinity to biological targets such as kinases or enzymes.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl 2-cyano-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)19-12(18)17-5-4-9-7-15-11(6-14)16-10(9)8-17/h7H,4-5,8H2,1-3H3

InChI Key

ULXXTMPECHQSBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrido[3,4-d]pyrimidine derivatives exhibit diverse biological activities and chemical reactivity depending on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate Cl (4), tert-butyl (7) C₁₂H₁₆ClN₃O₂ 283.73 Anti-inflammatory, anticancer research
Tert-butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate Cl (2), F (5,5), tert-butyl (7) C₁₂H₁₄ClF₂N₃O₂ 329.71 Enhanced binding affinity; agrochemical intermediates
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate OH (4), tert-butyl (7) C₁₂H₁₇N₃O₃ 251.28 Potential kinase inhibitor; sensitive to oxidation
Tert-butyl 2-cyclopropyl-4-oxo-pyrrolo[3,4-d]pyrimidine-6-carboxylate Cyclopropyl (2), oxo (4) C₁₅H₁₈N₃O₃ 288.33 Antiproliferative activity; unique conformational flexibility
Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate Cl (4), SCH₃ (2), benzyl (7) C₁₇H₁₆ClN₃O₂S 361.85 Enzyme modulation; therapeutic candidate

Unique Features of Tert-butyl 2-cyano-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

  • Cyano Group: The strong electron-withdrawing nature of the cyano substituent may increase metabolic stability and binding selectivity compared to halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.